molecular formula C₁₉H₂₅ClN₂O₄ B1145024 N-Desmethyl Itopride Hydrochloride CAS No. 5922-37-2

N-Desmethyl Itopride Hydrochloride

Cat. No. B1145024
CAS RN: 5922-37-2
M. Wt: 380.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Desmethyl Itopride Hydrochloride” is a compound with the molecular formula C19H25ClN2O4 . It belongs to the Itopride family of compounds and is used in neurology research . It is also known as 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide hydrochloride .


Molecular Structure Analysis

The molecular weight of “N-Desmethyl Itopride Hydrochloride” is approximately 380.9 g/mol . Its IUPAC name is 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride . The InChI string and Canonical SMILES are also available for further structural analysis .


Physical And Chemical Properties Analysis

“N-Desmethyl Itopride Hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The topological polar surface area is 68.8 Ų . The compound has a complexity of 386 .

Scientific Research Applications

Treatment of Gastroesophageal Reflux and Gastric Motility Disorders

Itopride hydrochloride (ITOP) is used for the treatment of gastroesophageal reflux and other gastric motility disorders . It is a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .

Development of Gastroretentive Drug Delivery Systems (GRDDS)

ITOP is characterized by a narrow absorption window and short in vivo half-life . Therefore, its formulation in expanding gastroretentive tablets could increase its gastric residence, thus leading to decreased frequency of administration and increased patient compliance .

Formulation in Expanding Tablets

The direct compression method was used for the formulation of tablets . Four different hydrophilic polymers were screened separately with Avicel 102 and PVP k30 as excipients . The selected formulation exhibited obvious expansion reaching 17.45 mm and lasting for 24 h, coupled with a sustained release behavior .

In Vivo Study of the Optimized Formulation

X-ray scans in human volunteers suggested the residence of the tablet in the stomach for a period of 6 h in fed state . This is expected to result in better therapeutic outcome in gastroesophageal reflux .

Development of Mucoadhesive Nanosized Crystalline Aggregates (NCs)

Mucoadhesive NCs can be delivered by the gastrointestinal, nasal, or pulmonary route to improve retention at particular sites . ITOP was selected as a drug candidate due to its absorption from the upper gastrointestinal tract .

Use of Second-Generation Mucoadhesive Polymers

The current work aimed to use second-generation mucoadhesive polymers (i.e., thiolated polymers) to enhance mucoadhesive characteristics . An ITOP-NC formulation was enhanced using response surface methodology .

Mechanism of Action

While the mechanism of action for “N-Desmethyl Itopride Hydrochloride” is not explicitly stated, Itopride, a related compound, is known to be a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .

Future Directions

A study has been conducted on the development and evaluation of Itopride Hydrochloride expanding tablets . This research is expected to result in better therapeutic outcomes in gastroesophageal reflux . This could potentially open up new avenues for the use of “N-Desmethyl Itopride Hydrochloride” in similar applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl Itopride Hydrochloride involves the reduction of Itopride Hydrochloride to N-Desmethyl Itopride Hydrochloride using a reducing agent.", "Starting Materials": [ "Itopride Hydrochloride", "Sodium Borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve Itopride Hydrochloride in methanol", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction by adding water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl Itopride Hydrochloride" ] }

CAS RN

5922-37-2

Product Name

N-Desmethyl Itopride Hydrochloride

Molecular Formula

C₁₉H₂₅ClN₂O₄

Molecular Weight

380.87

synonyms

3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride;  3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride;  N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.